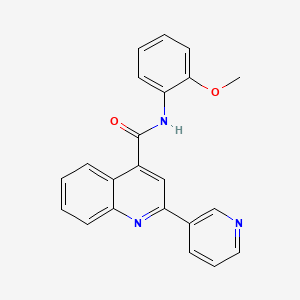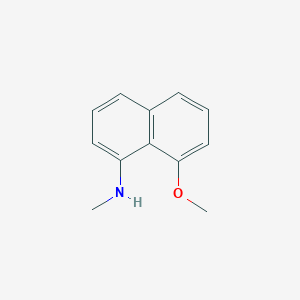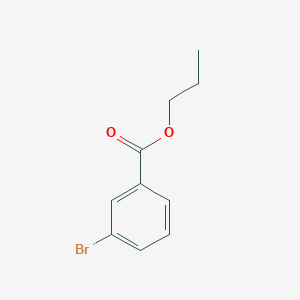![molecular formula C16H15NO8 B7464753 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid, commonly known as MOCA-Asp, is a chemical compound used in scientific research. It is a derivative of aspartic acid and is used as a substrate for enzyme assays and as a tool for studying the activity of enzymes that hydrolyze aspartic acid-containing peptides.
Mécanisme D'action
MOCA-Asp is hydrolyzed by enzymes that cleave the ester bond between the coumarin and aspartic acid moieties. The hydrolysis results in the release of the coumarin moiety, which can be detected using fluorescence spectroscopy. The rate of hydrolysis can be measured to determine the activity of the enzyme being studied.
Biochemical and Physiological Effects
MOCA-Asp has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
MOCA-Asp has several advantages for lab experiments. It is a stable compound that can be stored for extended periods of time without degradation. It is also highly soluble in aqueous solutions, making it easy to prepare for experiments. MOCA-Asp is a sensitive substrate that can be used to detect low levels of enzyme activity. However, MOCA-Asp has some limitations. It is not suitable for studying enzymes that do not hydrolyze aspartic acid-containing peptides. Additionally, the fluorescence signal generated by MOCA-Asp can be affected by factors such as pH and temperature, which can complicate experimental results.
Orientations Futures
There are several future directions for MOCA-Asp research. One area of interest is the development of new enzyme assays using MOCA-Asp as a substrate. Researchers are also investigating the use of MOCA-Asp in high-throughput screening assays for drug discovery. Another area of future research is the development of new derivatives of MOCA-Asp with improved properties for enzyme assays. Finally, researchers are exploring the use of MOCA-Asp in in vivo imaging studies to detect enzyme activity in living organisms.
Conclusion
MOCA-Asp is a synthetic compound used in scientific research as a substrate for enzyme assays. It is a useful tool for studying the activity of enzymes that hydrolyze aspartic acid-containing peptides. MOCA-Asp has several advantages for lab experiments, including its stability and solubility. However, it also has some limitations, such as its sensitivity to experimental conditions. Future research directions for MOCA-Asp include the development of new enzyme assays and derivatives, as well as the use of MOCA-Asp in in vivo imaging studies.
Méthodes De Synthèse
MOCA-Asp can be synthesized using a multi-step process involving the reaction of aspartic acid with 4-methyl-7-hydroxycoumarin. The reaction results in the formation of an ester bond between the two compounds, which is then hydrolyzed to produce MOCA-Asp. The synthesis method has been optimized to produce high yields of pure MOCA-Asp.
Applications De Recherche Scientifique
MOCA-Asp is used in scientific research as a substrate for enzyme assays. It is commonly used to study the activity of proteases, which are enzymes that cleave peptide bonds. MOCA-Asp is also used to study the activity of other enzymes that hydrolyze aspartic acid-containing peptides, such as aspartylglucosaminidase and cathepsin D. MOCA-Asp is a useful tool for studying enzyme kinetics, inhibitor screening, and enzyme mechanism.
Propriétés
IUPAC Name |
(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO8/c1-8-4-15(21)25-12-5-9(2-3-10(8)12)24-7-13(18)17-11(16(22)23)6-14(19)20/h2-5,11H,6-7H2,1H3,(H,17,18)(H,19,20)(H,22,23)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNACDYVLSLTKI-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)

![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)


![12-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B7464711.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)


